molecular formula C17H25ClN2O2 B12276739 trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine

trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine

Cat. No.: B12276739
M. Wt: 324.8 g/mol
InChI Key: QKXZBPRXGLIIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine typically involves several steps. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group of the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group.

    Introduction of the chlorobenzyl group: The protected piperidine is then reacted with a chlorobenzyl halide to introduce the 4-chlorobenzyl group.

    Deprotection: The Boc group is removed to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine can be compared with other similar compounds, such as:

  • trans-4-Amino-1-Boc-2-(4-methylbenzyl)piperidine
  • trans-4-Amino-1-Boc-2-(4-fluorobenzyl)piperidine
  • trans-4-Amino-1-Boc-2-(4-bromobenzyl)piperidine

These compounds share a similar piperidine core structure but differ in the substituents on the benzyl group. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds .

Properties

IUPAC Name

tert-butyl 4-amino-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-9-8-14(19)11-15(20)10-12-4-6-13(18)7-5-12/h4-7,14-15H,8-11,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXZBPRXGLIIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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